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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)-1H-indole

Cat. No.: B1646461

5-(3-Chlorophenyl)-1H-indole: A Technical
Monograph

Part 1: Chemical Identity & Structural Analysis
Core Identifiers

The compound 5-(3-Chlorophenyl)-1H-indole represents a specific subclass of biaryl
scaffolds where the indole core acts as a privileged structure, functionalized at the C5 position
to access specific hydrophobic pockets in biological targets (e.g., Kinases, GPCRSs).[1]
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Property Data Specification

IUPAC Name 5-(3-Chlorophenyl)-1H-indole

Common Name 5-(3-Chlorophenyl)indole

Molecular Formula C14H10CIN

Molecular Weight 227.69 g/mol

Canonical SMILES Clclccec(cl)c2cc3cc[nH]c3cc2

InChi String INChl=1S/C14H10CIN/c15-11-3-1-2-10(8-11)12-
4-5-14-13(9-12)6-7-16-14/h1-9,16H

InChlKey XZYVVBIVIQXKCD-UHFFFAOYSA-N

CAS Registry Number Not widely indexed; treat as Custom Synthesis

Structural & Electronic Properties

 Lipophilicity (cLogP): ~4.2. The addition of the 3-chlorophenyl ring significantly increases
lipophilicity compared to the parent indole, enhancing membrane permeability but potentially
reducing aqueous solubility.

o Electronic Effects: The chlorine atom at the meta position of the phenyl ring exerts an
inductive electron-withdrawing effect (-1), slightly deactivating the phenyl ring but increasing
its metabolic stability against oxidation compared to an unsubstituted phenyl ring.

o Conformation: The C5-C1' bond allows for rotation, but the biaryl system will likely adopt a
twisted conformation to minimize steric strain between the indole C4 proton and the phenyl
ring protons.

Part 2: Synthesis Strategy (Suzuki-Miyaura
Coupling)
Retrosynthetic Analysis

The most robust route to 5-arylindoles is the Suzuki-Miyaura Cross-Coupling reaction. This
pathway is preferred over the Stille coupling due to lower toxicity (boron vs. tin) and milder
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conditions.
¢ Disconnection: C5(Indole) — C1(Phenyl) bond.
 Building Blocks:
o Electrophile: 5-Bromoindole (commercially available, stable).

o Nucleophile: 3-Chlorophenylboronic acid.

Experimental Protocol
Reaction Scheme: 5-Bromoindole + 3-Chlorophenylboronic acid
5-(3-Chlorophenyl)-1H-indole

Reagents & Materials:

¢ 5-Bromoindole (1.0 eq, 5.1 mmol)

3-Chlorophenylboronic acid (1.2 eq, 6.1 mmol)

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 5 mol%)

Base: Potassium Carbonate (K2COs, 2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

 Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask or microwave vial and purge with
Argon for 5 minutes.

o Reagent Loading: Add 5-bromoindole (1.0 g) and 3-chlorophenylboronic acid (0.96 g) to the
flask.

o Catalyst Addition: Add Pd(dppf)Clz (208 mg) rapidly to minimize air exposure.

e Solvent System: Add degassed 1,4-dioxane (15 mL) followed by the 2.0 M K2COs solution
(7.6 mL).
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e Reaction: Seal the vessel.
o Thermal Method: Heat to 90°C for 12 hours.
o Microwave Method:[2][3][4] Irradiate at 110°C for 45 minutes (High absorption).

o Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc, 50 mL) and
wash with water (2 x 20 mL) and brine (1 x 20 mL).

« Purification: Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate in vacuo.
Purify via flash column chromatography (SiOz), eluting with a gradient of Hexanes:EtOAc
(9:1to 7:3).

» Validation: Product should appear as an off-white solid. Confirm structure via *H-NMR (look
for the indole NH broad singlet at ~11.2 ppm and the characteristic splitting of the 3-
chlorophenyl protons).

Mechanism Visualization
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Suzuki-Miyaura Catalytic Cycle
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Figure 1: Catalytic cycle for the synthesis of 5-(3-Chlorophenyl)-1H-indole via Suzuki-Miyaura
coupling.

Part 3: Drug Discovery Context & Applications
The "Privileged" 5-Arylindole Scaffold
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The indole ring is ubiquitous in nature (e.g., Tryptophan, Serotonin). Substitution at the 5-
position is a critical medicinal chemistry strategy because it projects substituents into the "Deep
Pocket" of many enzymatic binding sites, particularly kinases.

» Kinase Inhibition: 5-Arylindoles mimic the adenine ring of ATP. The 3-chlorophenyl group can
occupy the hydrophobic Region Il of the kinase ATP-binding pocket, often interacting with the
"Gatekeeper" residue.

e GPCR Ligands: Indole derivatives are classic scaffolds for Serotonin (5-HT) receptors. The
5-substitution pattern often improves selectivity for 5-HT2A or 5-HT2C subtypes by engaging
specific hydrophobic residues in the receptor transmembrane domain.

Pharmacophore Mapping
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Figure 2: Pharmacophore features of 5-(3-Chlorophenyl)-1H-indole relevant to protein
binding.

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, handle as a generic
halogenated indole:

 Signal Word: Warning

e Hazard Statements:
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o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.

o Storage: Store at 2-8°C, under inert gas (Argon/Nitrogen). Protect from light to prevent indole
oxidation (pinking/browning).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [5-(3-Chlorophenyl)-1H-indole SMILES and InChlKey
data]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1646461#5-3-chlorophenyl-1h-indole-smiles-and-
inchikey-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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